molecular formula C10H10FNO4 B14885180 Methyl 2-(4-fluoro-3-nitrophenyl)propanoate

Methyl 2-(4-fluoro-3-nitrophenyl)propanoate

Cat. No.: B14885180
M. Wt: 227.19 g/mol
InChI Key: OLHAWYLDWNZKOR-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of propanoic acid, featuring a fluorine atom and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-3-nitrophenyl)propanoate typically involves the esterification of 2-(4-fluoro-3-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-3-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2-(4-fluoro-3-aminophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-fluoro-3-nitrophenyl)propanoic acid and methanol.

Scientific Research Applications

Methyl 2-(4-fluoro-3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluoro-3-nitrophenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The fluorine atom can enhance the compound’s binding affinity to specific targets through favorable interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-fluoro-2-nitrophenyl)propanoate
  • Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate
  • Methyl 2-(4-nitrophenyl)propanoate

Uniqueness

Methyl 2-(4-fluoro-3-nitrophenyl)propanoate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This distinct structure can result in different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H10FNO4

Molecular Weight

227.19 g/mol

IUPAC Name

methyl 2-(4-fluoro-3-nitrophenyl)propanoate

InChI

InChI=1S/C10H10FNO4/c1-6(10(13)16-2)7-3-4-8(11)9(5-7)12(14)15/h3-6H,1-2H3

InChI Key

OLHAWYLDWNZKOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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